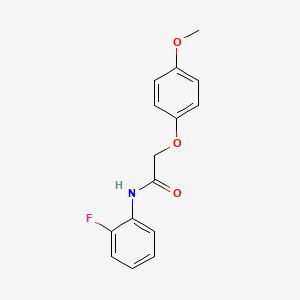

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

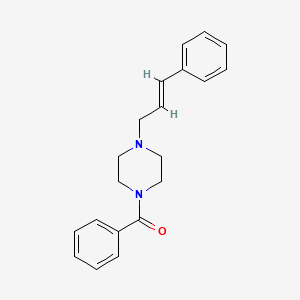

Übersicht

Beschreibung

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide, also known as FMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. FMPA is a member of the amide class of compounds and is used in the development of new drugs for various diseases.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for Peripheral Benzodiazepine Receptors (PBR)

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide derivatives, such as [18F]FMDAA1106 and [18F]FEDAA1106, have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), showcasing their utility in neuroimaging studies. These compounds are designed for positron emission tomography (PET) imaging, enabling the visualization of PBR density in the brain, which is crucial for studying various neurological and psychiatric conditions. The research demonstrates that these radioligands bind selectively to PBRs, offering insights into the distribution of PBRs in rat brains, especially in regions with high receptor density like the olfactory bulb (Zhang et al., 2003).

Kinetics and Mechanisms in Chemoselective Acetylation

The chemoselective monoacetylation of amino groups in related compounds, serving as intermediates for the synthesis of antimalarial drugs and other pharmaceuticals, underscores the versatility of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide analogs in medicinal chemistry. Research focusing on optimizing reaction conditions, such as the choice of acyl donors and catalysts, contributes to the efficient and selective synthesis of these valuable intermediates (Magadum & Yadav, 2018).

Advancements in Polymeric Drug Derivatives

Studies on the polymerization of derivatives related to N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide have led to the development of polymeric materials with inherent pharmacological activity. Such research paves the way for creating new materials that can potentially offer controlled release mechanisms or enhanced biocompatibility for pharmaceutical applications, illustrating the compound's role in bridging materials science and medicinal chemistry (Román & Gallardo, 1992).

Investigation into Vascular Inflammation

The application of N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide derivatives in the study of vascular inflammation highlights its potential in diagnostic imaging. FEDAA1106, a selective ligand for the TSPO-18kDa receptor expressed by activated macrophages, has been used in PET imaging to assess vascular inflammation. This application is critical for understanding and monitoring the progression of atherosclerotic plaques, offering a non-invasive method to study cardiovascular diseases (Cuhlmann et al., 2014).

Eigenschaften

IUPAC Name |

N-(2-fluorophenyl)-2-(4-methoxyphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO3/c1-19-11-6-8-12(9-7-11)20-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHGHMSBUPZPOQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)

![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![6-chloro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide hydrochloride](/img/structure/B5569023.png)

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)

![4-methyl-3-[(3-methylbenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5569065.png)

![1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)